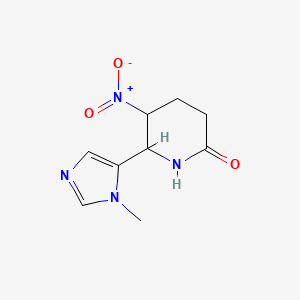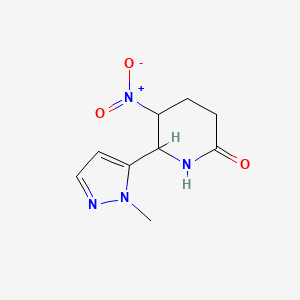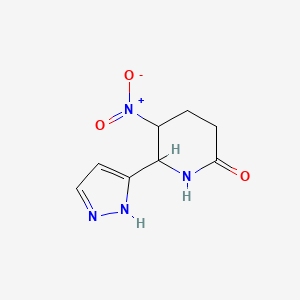
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one, also known as 6-MNI, is an organic compound with a wide range of applications in the scientific research field. It is a colorless solid that is soluble in water and a variety of organic solvents. 6-MNI has been found to have several biochemical and physiological effects, and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has a wide range of scientific research applications. It has been used in the study of biochemical and physiological processes, as well as in the development of drugs and other compounds. It has also been used in the study of enzyme kinetics and in the development of vaccines and other immunological agents. 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has also been used in the study of cell differentiation and in the development of gene therapy.
Mecanismo De Acción
The mechanism of action of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is not fully understood. However, it is believed to interact with certain enzymes and proteins in the body, leading to changes in biochemical and physiological processes. It is believed that 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one may act as a competitive inhibitor of certain enzymes, or as an agonist of certain receptors.
Biochemical and Physiological Effects
6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one has been found to have several biochemical and physiological effects. It has been found to act as an inhibitor of certain enzymes, such as adenosine deaminase, and to act as an agonist of certain receptors, such as the serotonin receptor. It has also been found to have effects on cellular metabolism, as well as on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. It is also stable in a variety of solvents, and is soluble in water. Additionally, it has a wide range of scientific research applications. However, there are several limitations to the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in laboratory experiments. It is not as effective as some other compounds, and can be toxic in high concentrations.
Direcciones Futuras
There are several potential future directions for the use of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one in scientific research. It could be used in the development of new drugs and other compounds, as well as in the study of enzyme kinetics and cell differentiation. Additionally, it could be used in the development of vaccines and other immunological agents, as well as in gene therapy. Finally, it could be used in the study of biochemical and physiological processes, as well as in the development of new diagnostic tools.
Métodos De Síntesis
The synthesis of 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one is a multistep process that involves the reaction of 5-nitropiperidine with 1-methyl-1H-imidazole. This reaction is typically carried out in an organic solvent, such as chloroform or dichloromethane, at a temperature of around 80°C. The reaction of 5-nitropiperidine with 1-methyl-1H-imidazole yields 6-(1-methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one as the main product, with other minor byproducts.
Propiedades
IUPAC Name |
6-(3-methylimidazol-4-yl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-12-5-10-4-7(12)9-6(13(15)16)2-3-8(14)11-9/h4-6,9H,2-3H2,1H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJPYSLYWOBUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2C(CCC(=O)N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-imidazol-5-yl)-5-nitropiperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-({4-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}methyl)-2,3-dihydro-1H-isoindol-1-imine dihydrobromide](/img/structure/B6600547.png)




![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)